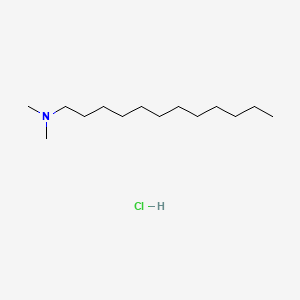

Dodecyldimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyldodecan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQAXGHQYGXVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-18-5 (Parent) | |

| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40942213 | |

| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-48-0 | |

| Record name | Dodecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Dodecyldimethylammonium chloride?

An In-Depth Technical Guide to the Mechanism of Action of Dodecyldimethylammonium Chloride

Abstract

This compound (DDAC) is a fourth-generation quaternary ammonium compound (QAC) that serves as a potent, broad-spectrum antimicrobial agent. Its efficacy is rooted in a multi-faceted mechanism of action, primarily centered on the catastrophic disruption of microbial cell membranes. As a cationic surfactant, DDAC's positively charged nitrogen head electrostatically binds to the negatively charged surfaces of bacteria, fungi, and enveloped viruses. Following this initial adsorption, its hydrophobic dodecyl chains penetrate and intercalate into the lipid bilayer, leading to a loss of structural integrity, increased membrane fluidity, and permeabilization. This results in the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately culminating in cell lysis and death. While membrane disruption is the principal mechanism, secondary effects including protein denaturation and potential DNA interactions contribute to its overall biocidal activity. This guide provides a comprehensive technical overview of these mechanisms, details the experimental protocols used for their validation, and discusses the development of microbial resistance.

Introduction to this compound (DDAC)

This compound, also known as DDAC, is a cationic surfactant widely employed in a diverse range of applications, from industrial biocides and hard surface disinfectants to preservatives in cosmetics.[1] Its molecular architecture, featuring a positively charged quaternary nitrogen atom linked to two methyl groups and two long alkyl chains (dodecyl groups), confers an amphiphilic character that is fundamental to its biological activity.[2] This structure enables DDAC to effectively interact with and destroy a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[2][3] Understanding the precise mechanisms by which DDAC exerts its antimicrobial effects is critical for optimizing its use in current applications and for the development of new, more robust disinfection and therapeutic strategies.

Physicochemical Properties of DDAC

The antimicrobial action of DDAC is intrinsically linked to its physicochemical properties. Its cationic nature and amphiphilicity are key to its initial interaction with and subsequent disruption of microbial membranes.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₈N·Cl | [4] |

| Molecular Weight | 362.1 g/mol | [4] |

| Appearance | Colorless crystals or liquid | [4] |

| Solubility in Water | 0.65 g/L at 20 °C | [4] |

| log Kow (Octanol-Water) | 2.59 | [4] |

| Classification | Cationic Surfactant, Quaternary Ammonium Compound, Antiseptic Drug | [1][4][5] |

This table summarizes key physicochemical data for Didecyldimethylammonium Chloride (DDAC), which is often used interchangeably with this compound in literature, referring to the twin-chain C12 structure.

The Core Mechanism: A Multi-Step Assault on the Microbial Membrane

The primary mode of action for DDAC is the progressive and lethal disruption of the cell membrane's structural and functional integrity. This process can be delineated into several distinct, yet overlapping, stages.

Step 1: Adsorption to the Cell Surface

The process initiates with the electrostatic attraction between the positively charged quaternary nitrogen head of the DDAC molecule and the net negative charge of the microbial cell surface.[1] In bacteria, this anionic character is conferred by components such as teichoic acids in the cell walls of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1]

Step 2: Intercalation into the Lipid Bilayer

Following electrostatic binding, the long, hydrophobic dodecyl chains of DDAC penetrate the phospholipid bilayer of the cell membrane.[2] This insertion is driven by hydrophobic interactions between the alkyl chains and the lipid tails within the membrane core. This process effectively disorders the highly organized membrane structure.

Step 3: Membrane Permeabilization and Fluidity Alteration

The embedding of DDAC molecules into the lipid bilayer disrupts the tight packing of phospholipids, leading to an increase in membrane fluidity and permeability.[2][6] Studies using liposomes have demonstrated that DDAC induces a phase transition in the membrane, further indicating a significant structural perturbation.[6] This disruption compromises the membrane's critical function as a selective barrier.

Step 4: Leakage of Intracellular Components

As membrane integrity is lost, essential low-molecular-weight cytoplasmic components begin to leak out. A rapid efflux of potassium ions (K+) is one of the earliest detectable events.[7][8] At sufficient concentrations, this is followed by the leakage of larger molecules, including nucleotides, amino acids, and proteins such as β-galactosidase.[6][8] This loss of vital cellular constituents disrupts metabolic processes and the proton motive force, which is essential for ATP synthesis.

Step 5: Cell Lysis and Death

The extensive and irreversible damage to the cell membrane culminates in complete cell lysis and death.[9] At higher concentrations, DDAC can cause gross morphological changes, such as the formation of blebs on the cell surface, although cell death typically occurs at concentrations below those required for bleb formation.[6]

Caption: Multi-step mechanism of DDAC action on a bacterial cell.

Spectrum of Antimicrobial Activity

DDAC exhibits broad-spectrum activity, though its efficacy can vary depending on the target microorganism's cellular structure.

-

Bacteria: DDAC is effective against both Gram-positive and Gram-negative bacteria.[2] While the outer membrane of Gram-negative bacteria can present an additional barrier, DDAC is capable of disrupting it, leading to cell death.[10]

-

Fungi: DDAC possesses fungicidal properties, acting on the fungal cell membrane in a manner similar to its action on bacteria.[2][11] It disrupts the membrane, leading to leakage and cell death. Some studies suggest that its efficacy against certain fungal species, like Aspergillus, may be more fungistatic than fungicidal at lower concentrations.[11]

-

Viruses: The virucidal activity of DDAC is most pronounced against enveloped viruses.[3] The lipid envelope of these viruses is a primary target, which DDAC readily disrupts, thereby inactivating the virus.[3][12] Its efficacy against non-enveloped viruses, which lack a lipid envelope, is considerably lower.[3]

Secondary Mechanisms of Action

While membrane damage is the primary lethal event, other mechanisms contribute to DDAC's antimicrobial effects.

-

Protein Denaturation: Upon entering the cell, DDAC can interact with and denature essential cytoplasmic and membrane-bound proteins and enzymes.[9][13] This disruption of protein function further contributes to metabolic inhibition and cell death.

-

DNA Interaction and Oxidative Stress: There is emerging evidence that QACs can induce DNA damage, potentially through the generation of reactive oxygen species (ROS) that lead to oxidative stress.[14][15] This can result in DNA lesions, such as the formation of 8-oxo-2'-deoxyguanosine (8-OHdG), and trigger cellular responses like cell cycle arrest.[14][15] While likely a secondary effect, DNA damage can contribute to the bactericidal action, especially during prolonged exposure.

Microbial Resistance to DDAC

The widespread use of DDAC has led to the emergence of resistant microbial strains. The primary mechanisms of resistance are:

-

Efflux Pumps: A major mechanism of resistance involves the overexpression of multidrug efflux pumps.[16] These membrane proteins actively transport DDAC out of the cell before it can reach lethal concentrations at its target sites. Genes such as acrR and marR are negative regulators of these pumps, and mutations in these genes can lead to increased pump expression.[16][17]

-

Biofilm Formation: Bacteria residing within a biofilm are often more resistant to disinfectants. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing DDAC from reaching the embedded cells.

-

Alterations in Cell Wall/Membrane Composition: Changes in the composition of the cell envelope, such as modifications to lipopolysaccharides or membrane fatty acids, can reduce the binding or intercalation of DDAC, thereby decreasing its effectiveness.

-

Genetic Mutations: Long-term exposure to sub-inhibitory concentrations of DDAC can select for mutations in various genes, including those encoding RNA polymerase (rpoB, rpoC) and outer membrane proteins, contributing to a multi-drug resistant phenotype.[16][17]

Experimental Protocols for Mechanistic Elucidation

A variety of established methods are used to investigate the antimicrobial mechanism of action of compounds like DDAC.

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This foundational assay quantifies the potency of the antimicrobial agent.

-

Preparation: Prepare a two-fold serial dilution of DDAC in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., E. coli at ~5 x 10⁵ CFU/mL) to each well. Include positive (microorganism, no DDAC) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of DDAC that completely inhibits visible growth of the microorganism.[6]

-

MBC Determination: To determine the MBC, subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Cell Membrane Permeability Assay (Potassium Leakage)

This assay directly measures membrane damage by quantifying the release of intracellular potassium.

-

Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash them, and resuspend them in a buffer solution (e.g., Tris buffer).

-

Exposure: Add DDAC at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspensions. Include an untreated control.

-

Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), take samples and centrifuge them to pellet the cells.

-

Quantification: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.[7]

-

Analysis: An increase in extracellular potassium concentration in DDAC-treated samples compared to the control indicates membrane permeabilization.

Protocol 3: Visualization of Morphological Changes (Electron Microscopy)

Electron microscopy provides direct visual evidence of DDAC's effect on cell structure.

-

Treatment: Expose the target microorganism to a bactericidal concentration of DDAC (e.g., >50 mg/L for observing bleb formation in E. coli) for a defined period.[6]

-

Fixation: Fix the cells using a suitable fixative, such as glutaraldehyde, followed by a post-fixation step with osmium tetroxide.

-

Processing for SEM: For Scanning Electron Microscopy (SEM), dehydrate the samples through an ethanol series, critical-point dry, and coat with a conductive material (e.g., gold-palladium).

-

Processing for TEM: For Transmission Electron Microscopy (TEM), dehydrate the samples and embed them in resin. Cut ultra-thin sections and stain them with heavy metals (e.g., uranyl acetate and lead citrate).

-

Imaging: Visualize the samples using SEM to observe surface alterations (e.g., wrinkling, blebbing) or TEM to view internal changes (e.g., cytoplasmic disorganization, membrane detachment).[6][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants | MDPI [mdpi.com]

- 4. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]

- 6. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. npic.orst.edu [npic.orst.edu]

- 13. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dodecyldimethylammonium Chloride (DDAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Dodecyldimethylammonium Chloride

This compound (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a broad spectrum of applications.[1] Its potent antimicrobial properties make it a key active ingredient in disinfectants, sanitizers, and biocides used in healthcare, industrial, and household settings.[1][2][3] DDAC's utility extends to roles as a wood preservative, a component in water treatment formulations to control microbial growth, and as a textile auxiliary agent.[1] In the realm of chemical synthesis, it serves as an effective phase transfer catalyst.[4] Given its widespread use, a thorough understanding of its synthesis and purification is paramount for ensuring product quality, efficacy, and safety.[5]

Core Synthesis Methodologies: The Menschutkin Reaction

The primary route for synthesizing DDAC is through the quaternization of a tertiary amine with an alkyl halide, a classic organic reaction known as the Menschutkin reaction.[6][7][8] This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium salt.[9][10]

Pathway 1: Quaternization of Dodecyldimethylamine with Methyl Chloride

This is the most direct and common method for DDAC synthesis.

-

Reactants: Dodecyldimethylamine (tertiary amine) and Methyl Chloride (alkylating agent).

-

Reaction Principle: The lone pair of electrons on the nitrogen atom of dodecyldimethylamine attacks the electrophilic carbon atom of methyl chloride. This concerted SN2 mechanism results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then forms an ionic bond with the newly formed quaternary ammonium cation.[9][10]

dot graph Synthesis_Pathway_1 { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DDA [label="Dodecyldimethylamine\n(C12H25N(CH3)2)"]; MC [label="Methyl Chloride\n(CH3Cl)"]; Solvent [label="Solvent\n(e.g., Isopropanol, Ethanol)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Catalyst [label="Catalyst\n(Optional, e.g., Na2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="this compound\n(DDAC)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DDA -> Product [label="+"]; MC -> Product; Solvent -> Product [style=dashed, label="Reaction Medium"]; Catalyst -> Product [style=dashed, label="Promoter"]; } ends_dot Caption: Quaternization of Dodecyldimethylamine with Methyl Chloride.

Pathway 2: Synthesis from Dodecyl Chloride and Dimethylamine

An alternative route involves a two-step process.

-

Formation of Dodecyldimethylamine: Dodecyl chloride is reacted with dimethylamine to form the tertiary amine intermediate, dodecyldimethylamine.

-

Quaternization: The resulting dodecyldimethylamine is then quaternized with methyl chloride as described in Pathway 1.

This pathway is less direct but can be advantageous depending on the availability and cost of the starting materials. A similar multi-step approach is seen in the synthesis of dodecyl trimethyl ammonium chloride, where n-dodecanol is first converted to n-dodecyl chloride.[11][12]

Experimental Protocol: Synthesis of DDAC

The following protocol outlines a general procedure for the synthesis of DDAC via the quaternization of dodecyldimethylamine.

Materials:

-

Dodecyldimethylamine

-

Methyl Chloride

-

Isopropanol or Ethanol (solvent)

-

Sodium Carbonate (optional catalyst)

-

Pressure Reactor

Procedure:

-

Charge the pressure reactor with dodecyldimethylamine and the alcohol solvent. A typical molar ratio of solvent to tertiary amine can range from 1.91:1 to 1.96:1.[13]

-

If used, add a catalytic amount of a weak base like sodium carbonate. The molar ratio of catalyst to solvent is typically low, for instance, 0.0111–0.0114:1.[13]

-

Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

-

Introduce methyl chloride into the reactor. The molar ratio of dodecyldimethylamine to methyl chloride should be near stoichiometric, for example, 0.98-1.10 : 0.95-1.05.[13]

-

Heat the reaction mixture to a temperature between 75°C and 95°C.[13] The reaction is typically carried out under a pressure of up to 0.18 MPa.[13]

-

Maintain the reaction at this temperature with stirring for 4 to 6 hours.[13]

-

After the initial reaction period, maintain the temperature between 80°C and 90°C for an additional 2 to 3 hours to ensure the reaction goes to completion.[13]

-

Cool the reactor and vent any excess pressure. The resulting solution contains the crude DDAC product.

Factors Influencing the Menschutkin Reaction

Several factors can influence the rate and yield of the quaternization reaction:

| Factor | Influence on the Reaction |

| Solvent | Polar solvents are generally preferred as they stabilize the transition state, thereby increasing the reaction rate.[6][9] Alcohols like isopropanol and ethanol are commonly used.[13] The use of "greener" solvents like deep eutectic solvents is also being explored.[14] |

| Alkyl Halide | The reactivity of the alkyl halide follows the order: Iodide > Bromide > Chloride.[6] While methyl chloride is commonly used for DDAC synthesis, other alkylating agents can be employed. |

| Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.[10] |

| Pressure | For gaseous alkylating agents like methyl chloride, the reaction is often conducted under pressure to increase its concentration in the reaction mixture.[13] |

| Catalyst | The addition of a weak base can help to neutralize any acidic impurities that may be present, which can improve the reaction rate and yield.[13] Phase transfer catalysts can also be employed to enhance reaction efficiency, especially when reactants are in different phases.[4][15][16] |

Purification Methodologies for this compound

Purification of the crude DDAC product is crucial to remove unreacted starting materials, by-products, and solvent. The choice of purification method depends on the desired purity level and the scale of the synthesis.

Recrystallization

Recrystallization is a common technique for purifying solid quaternary ammonium salts.

-

Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent system at different temperatures.

-

Procedure: The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the DDAC decreases, causing it to crystallize out, while the impurities remain dissolved in the solvent.[17]

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the DDAC at high temperatures but have low solubility at lower temperatures. Non-polar solvents are often used to precipitate the more polar quaternary ammonium salt.[17]

dot graph Recrystallization_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Crude DDAC Solution"]; Dissolution [label="Dissolve in a suitable solvent\nat elevated temperature"]; Cooling [label="Cool the solution to\ninduce crystallization"]; Filtration [label="Filter to separate\nDDAC crystals"]; Washing [label="Wash crystals with\na cold solvent"]; Drying [label="Dry the purified\nDDAC crystals"]; End [label="Pure DDAC", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolution; Dissolution -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End; } ends_dot Caption: General workflow for the recrystallization of DDAC.

Solvent Extraction

Solvent extraction can be used to separate DDAC from impurities based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic phase.

Chromatographic Methods

For achieving very high purity, chromatographic techniques can be employed, although they are generally more suitable for smaller-scale purifications due to cost and complexity.

Other Purification Techniques

-

Azeotropic Distillation: This technique can be used to remove water from the reaction mixture by adding a solvent that forms an azeotrope with water.[18]

-

Precipitation with Water-Miscible Amines: A patented method describes the precipitation of water-soluble quaternary ammonium salts from their aqueous solutions by the addition of a water-miscible aliphatic amine.[18]

-

Adsorption on Nonionic Resins: Aqueous solutions of quaternary ammonium salts can be purified by passing them through a column containing a solid, nonionic organic resin that absorbs organic impurities.[19]

-

Stripping and Activated Carbon Treatment: A multi-step process involving vacuum stripping, steam stripping at a controlled pH, and treatment with activated carbon has been described for purifying dialkyl diallyl ammonium chlorides, a related class of compounds.[20]

Purity Assessment and Analytical Techniques

Ensuring the purity of the final DDAC product is critical for its intended applications. Several analytical methods can be used for this purpose.

| Analytical Technique | Principle | Application in DDAC Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | Can be used to quantify DDAC and identify impurities.[21] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Offers high sensitivity and selectivity for the identification and quantification of DDAC and its potential by-products.[2][21][22][23][24] |

| Potentiometric Titration | Titration of the quaternary ammonium cation with a standardized anionic surfactant, with the endpoint detected by a surfactant-sensitive electrode.[22] | A quantitative method to determine the concentration of DDAC.[22] |

| Two-Phase Titration | Titration in a biphasic system (e.g., chloroform and water) where the endpoint is indicated by a color change of an indicator dye.[22] | Another quantitative method for DDAC concentration determination.[22] |

| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[22] | Provides an accurate determination of DDAC purity.[22] |

Conclusion

The synthesis of this compound is predominantly achieved through the robust and well-established Menschutkin reaction. Careful control of reaction parameters such as solvent, temperature, and reactant ratios is essential for maximizing yield and minimizing by-product formation. A variety of purification techniques, ranging from simple recrystallization to more advanced chromatographic and multi-step processes, can be employed to achieve the desired level of purity. The selection of the appropriate synthesis and purification strategy will depend on the specific requirements of the end-use application, balancing factors of cost, scale, and the required final purity of the DDAC product. Rigorous analytical testing is crucial to validate the purity and quality of the synthesized DDAC.

References

-

ResearchGate. Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. Available from: [Link]

- Google Patents. US3148214A - Isolation and purification of quaternary ammonium salts.

-

LookChem. DDAC Didecyl dimethyl ammonium chloride cas 7173-51-5. Available from: [Link]

-

EURL-SRM. Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). Available from: [Link]

-

IRG-WP. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood). Available from: [Link]

- Google Patents. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.

- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.

-

Wikipedia. Menshutkin reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Phase Transfer Catalysis: Leveraging DTAC in Chemical Synthesis. Available from: [Link]

-

PharmaCompass.com. DDAC - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]

-

Oxford Analytical Services. Didecyldimethylammonium Chloride (DDAC) Testing. Available from: [Link]

-

Pamu Kimya. Didecyldimethylammonium Chloride. Available from: [Link]

-

National Institutes of Health. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Available from: [Link]

-

Analytice. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Available from: [Link]

- Google Patents. CN109134273B - Method for purifying quaternary ammonium salt.

-

Shiv Shakti. Didecyl Dimethyl Ammonium Chloride Manufacturer - DDAC Manufacturers In India. Available from: [Link]

- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.

-

National Institutes of Health. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Available from: [Link]

-

Wikipedia. Didecyldimethylammonium chloride. Available from: [Link]

-

PubMed. A Simple and Effective Separation and Purification Procedure for DNA Fragments Using Dodecyltrimethylammonium Bromide. Available from: [Link]

-

Ataman Kimya. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). Available from: [Link]

-

Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]

- Google Patents. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

-

NASA Technical Reports Server. Total Synthesis of Ionic Liquid Systems for Dissolution of Lunar Simulant Robert J. Sharpe. Available from: [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis. Available from: [Link]

-

Hoo Chemtec. Dodecyl Dimethyl Benzyl Ammonium Chloride | Disinfectant. Available from: [Link]

-

PubMed. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. Available from: [Link]

-

ResearchGate. Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Available from: [Link]

-

arXiv. Solvent Effects on the Menshutkin Reaction. Available from: [Link]

-

Wikipedia. Quaternary ammonium cation. Available from: [Link]

-

MDPI. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available from: [Link]

-

Eindhoven University of Technology. Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Available from: [Link]

- Google Patents. US3472740A - Process for purifying dialkyl diallyl ammonium chloride and dialkyl dimethallyl ammonium chloride.

- Google Patents. US4375558A - Purification of methacrylamidopropyltrimethyl-ammonium chloride with nonionic organic resins.

Sources

- 1. Didecyl Dimethyl Ammonium Chloride Manufacturer - DDAC Manufacturers In India [swadeshindia.in]

- 2. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 3. DDAC, Didecyl Dimethyl Ammonium Chloride Manufacturers, SDS MSDS [mubychem.com]

- 4. nbinno.com [nbinno.com]

- 5. DDAC - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 7. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. research.tue.nl [research.tue.nl]

- 11. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 12. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 13. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iajpr.com [iajpr.com]

- 16. crdeepjournal.org [crdeepjournal.org]

- 17. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]

- 18. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

- 19. US4375558A - Purification of methacrylamidopropyltrimethyl-ammonium chloride with nonionic organic resins - Google Patents [patents.google.com]

- 20. US3472740A - Process for purifying dialkyl diallyl ammonium chloride and dialkyl dimethallyl ammonium chloride - Google Patents [patents.google.com]

- 21. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood) [irg-wp.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]

- 24. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]

The Antimicrobial Spectrum of Didecyldimethylammonium Chloride (DDAC): A Technical Guide

Introduction: The Role of DDAC in Modern Antimicrobial Control

Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium compound (QAC) that holds a significant position in the arsenal of antimicrobial agents.[1] As a cationic surfactant, its molecular structure, which features a positively charged nitrogen atom bonded to two decyl and two methyl groups, is fundamental to its broad-spectrum efficacy.[2] This guide provides an in-depth exploration of the antimicrobial spectrum of DDAC, delving into its core mechanisms of action, efficacy against a range of microorganisms, and the critical factors that influence its performance. The activity of DDAC can be either bacteriostatic, inhibiting microbial growth, or bactericidal, causing microbial death, depending on its concentration and the specific microorganism.[3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DDAC for application in disinfection, sterilization, and the development of novel antimicrobial formulations.[1][4]

Part 1: The Core Mechanism of Antimicrobial Action

The primary mode of action for DDAC is the disruption of the microbial cell membrane, a process driven by both electrostatic and hydrophobic interactions.[2] This multi-step process ultimately leads to the loss of cellular integrity and cell death.

-

Adsorption and Penetration: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2]

-

Membrane Disruption: Following adsorption, the long, hydrophobic decyl chains of DDAC penetrate the lipid bilayer of the cell membrane.[2][3] This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules. This results in the leakage of essential intracellular components, such as potassium ions and nucleotides, from the cytoplasm.[2][5]

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, DDAC can also interfere with cytoplasmic proteins and enzymes, leading to their denaturation and inactivation.[6] This further contributes to the cessation of cellular functions.

-

Cell Lysis and Death: The cumulative effect of membrane disruption, leakage of cellular contents, and enzyme inactivation leads to cell lysis and, ultimately, the death of the microorganism.[7]

Caption: Core mechanism of DDAC's antimicrobial action.

Part 2: The Antimicrobial Spectrum in Detail

DDAC exhibits a broad spectrum of activity, effectively targeting bacteria, fungi, and enveloped viruses.[1][4][8] Its efficacy, however, can vary depending on the target microorganism and environmental conditions.

Bactericidal Activity

DDAC is effective against both Gram-positive and Gram-negative bacteria.[2][4]

-

Gram-Positive Bacteria: These bacteria, with their thick peptidoglycan layer and abundance of negatively charged teichoic acids, are generally more susceptible to DDAC. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a key target.[7][9]

-

Gram-Negative Bacteria: While the outer membrane of Gram-negative bacteria can present an additional barrier, DDAC is still effective against many important pathogens, such as Escherichia coli and Pseudomonas aeruginosa.[1][5]

The bactericidal or bacteriostatic action of DDAC is concentration-dependent.[3][10] At lower concentrations, it may only inhibit growth, while at higher concentrations, it leads to rapid cell death.[7]

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of DDAC against Bacteria

| Microorganism | Strain | MIC (mg/L) | Reference |

| Escherichia coli | - | 1.3 | [5] |

| Escherichia coli | Clinical Isolates | ≤8 | [11] |

| Staphylococcus aureus | - | 0.4 - 1.8 | [7] |

| Pseudomonas aeruginosa | - | >1000 | [12] |

| Salmonella spp. | - | 512 | [12] |

| Enterococcus cloacae | - | 512 | [12] |

| Bacillus cereus | - | 0.05 - 1.5 | [13] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and experimental conditions.

Fungicidal Activity

DDAC also demonstrates significant fungicidal properties by disrupting the fungal cell membrane.[1][2] It is effective against both yeasts and molds, making it a valuable component in disinfectants used to prevent fungal contamination.[2][4]

Table 2: Reported Fungicidal Activity of DDAC

| Activity Type | Effective Concentration | Contact Time | Reference |

| Yeasticidal | 0.0525% | 15 min | [12] |

| Fungicidal | 1% | - | [12] |

Virucidal Activity

The virucidal activity of DDAC is primarily directed against enveloped viruses .[4][8] The lipid envelope of these viruses is highly susceptible to the membrane-disrupting action of DDAC.[6] This makes DDAC effective against a wide range of clinically relevant enveloped viruses, including:

-

Hepatitis B Virus (HBV)[4]

-

Hepatitis C Virus (HCV)[14]

-

Coronaviridae (e.g., SARS-CoV-2)[14]

-

Influenza Viruses[14]

DDAC's efficacy against non-enveloped viruses is considerably lower.[6] However, synergistic formulations have been developed that enhance its activity against challenging non-enveloped viruses like Poliovirus and Norovirus.[6][15] These formulations often combine DDAC with other active ingredients, such as N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin.[6][15]

Part 3: Factors Influencing Antimicrobial Efficacy

The practical application of DDAC requires an understanding of the environmental and chemical factors that can modulate its antimicrobial activity.

-

Concentration: As previously mentioned, the concentration of DDAC is a critical determinant of its efficacy, dictating whether its effect is bacteriostatic or bactericidal.[3]

-

Contact Time: A sufficient contact time is necessary for DDAC to exert its full antimicrobial effect. The required time can vary depending on the target microorganism and the concentration of the disinfectant.[16]

-

pH: DDAC generally maintains its efficacy over a broad pH range, typically between 6 and 9.[2][17]

-

Hard Water: DDAC exhibits a high tolerance to hard water, a significant advantage over some other disinfectants that can be inactivated by the presence of mineral ions.[2][4]

-

Organic Load: The presence of organic matter, such as blood or protein, can reduce the efficacy of DDAC by binding to the active molecules.[4] However, DDAC is known to maintain its efficacy in the presence of heavy organic soiling better than some other disinfectants.[4]

-

Temperature: Increased temperature can enhance the bactericidal activity of DDAC, leading to a more rapid killing of microorganisms.[9]

-

Synergism and Antagonism: The antimicrobial activity of DDAC can be enhanced when used in combination with other biocides or nonionic surfactants.[18][19] Conversely, certain anionic compounds can neutralize its positive charge, leading to reduced efficacy.[4]

Part 4: Microbial Resistance to DDAC

The development of microbial resistance to biocides is a growing concern. While DDAC is a potent antimicrobial, prolonged exposure to sub-lethal concentrations can lead to the development of resistance in some microorganisms.[3] The primary mechanisms of resistance include:

-

Efflux Pumps: Bacteria can develop or upregulate efflux pumps that actively transport DDAC out of the cell, preventing it from reaching its target at a lethal concentration.[12][20]

-

Biofilm Formation: Microorganisms embedded in a biofilm matrix are often more resistant to disinfectants. The extracellular polymeric substances (EPS) of the biofilm can act as a physical barrier, limiting the penetration of DDAC.[21]

-

Changes in Cell Wall Composition: Alterations in the composition of the cell wall or outer membrane can reduce the binding and uptake of DDAC.[22]

-

Enzymatic Degradation: Some bacteria may be capable of metabolizing or degrading DDAC.[12]

It is crucial to use DDAC at appropriate concentrations and to implement proper cleaning and disinfection protocols to minimize the development of resistance.[13]

Part 5: Standardized Methodologies for Efficacy Testing

The evaluation of DDAC's antimicrobial spectrum relies on standardized and validated testing methodologies. These protocols are essential for ensuring the reliability and comparability of efficacy data for regulatory and research purposes.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of DDAC dilutions: Prepare a series of twofold dilutions of DDAC in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plate with the prepared inoculum and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria).

-

Reading the results: The MIC is determined as the lowest concentration of DDAC in which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination by broth microdilution.

Assessing Virucidal Efficacy

Standardized tests are used to evaluate the ability of a disinfectant to inactivate viruses on surfaces or in suspension.

Protocol: ASTM E1053 - Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces [23]

-

Virus Film Preparation: A suspension of the test virus is spread on a sterile, nonporous carrier (e.g., glass petri dish) and allowed to dry.[23]

-

Disinfectant Application: The DDAC-containing disinfectant is applied to the dried virus film according to the product's use instructions.[23]

-

Contact Time: The disinfectant remains in contact with the virus film for a specified contact time.[23]

-

Neutralization and Elution: After the contact time, a neutralizer is added to stop the virucidal action, and the virus is eluted from the carrier.[24]

-

Virus Titration: The recovered virus is serially diluted and plated on a susceptible host cell line to determine the remaining viral titer, typically by a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.[24]

-

Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the titer of the treated virus to that of an untreated control. A passing result typically requires a specific log reduction (e.g., ≥4-log10).[23]

Caption: Experimental workflow for ASTM E1053 virucidal efficacy test.

Conclusion

Didecyldimethylammonium chloride is a versatile and potent antimicrobial agent with a well-established broad spectrum of activity against bacteria, fungi, and enveloped viruses. Its efficacy is rooted in its ability to disrupt microbial cell membranes, a mechanism that is influenced by several environmental and chemical factors. While microbial resistance is a consideration, proper use and formulation of DDAC-based products can mitigate this risk. A thorough understanding of its antimicrobial spectrum, coupled with the application of standardized testing methodologies, is essential for the effective and responsible use of DDAC in a wide range of applications, from healthcare and industrial settings to the development of next-generation antimicrobial technologies.

References

-

Didecyldimethylammonium chloride - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]

-

The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes. (n.d.). Retrieved January 8, 2026, from [Link]

-

Understanding DDAC in modern disinfection chemistry. (2025, August 29). Business Mondays. [Link]

-

Synergistic Bactericidal Effects of a Sublethal Concentration of Didecyldimethylammonium chloride (DDAC) and Low Concentrations of Nonionic Surfactants against Staphylococcus aureus. (n.d.). J-Stage. [Link]

-

DDAC ( Didecyldimethylammonium chloride). (n.d.). Ataman Kimya. [Link]

-

Summary: Virus-inactivating properties (virucidal activity against enveloped viruses) of Handdesinfec- tion Refill - 0,15% DDAC. (2020, September 6). Dr. Brill + Partner GmbH. [Link]

-

Didecyldimethylammonium Chloride (DDAC) Testing. (n.d.). Oxford Analytical Services. [Link]

-

Yoshimatsu, T., & Hiyama, K. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Biocontrol Science, 12(3), 93-99. [Link]

-

Disinfectant Efficacy Testing. (n.d.). STERIS AST. [Link]

-

Didecyldimethylammonium Chloride | Request PDF. (n.d.). ResearchGate. [Link]

-

Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296-306. [Link]

-

DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). (n.d.). Ataman Kimya. [Link]

-

Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. PubMed. [Link]

-

Disinfects and cleans in one step based on DDAC. Broad spectrum of efficacy. (n.d.). Wellness Norge. [Link]

-

Lim, C. H., & Chung, Y. H. (2014). Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure. PubMed Central. [Link]

-

Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. PMC - NIH. [Link]

-

MIC behavior for ADBAC and DDAC against increasing S. aureus... (n.d.). ResearchGate. [Link]

-

Didecyldimethylammonium Chloride | Request PDF. (n.d.). ResearchGate. [Link]

-

How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? | Request PDF. (n.d.). ResearchGate. [Link]

-

Didecyldimethylammonium Chloride. (n.d.). PubChem. [Link]

-

Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus. (2013). PubMed. [Link]

-

Corzo-Ariza, A., et al. (2021). Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations. Frontiers in Microbiology. [Link]

-

ASTM E1053 - Virus Time Kill Assessment on Non Porous Surfaces. (n.d.). Microbe Investigations. [Link]

-

Virucidal Efficacy Test (ASTM 1053). (n.d.). Cremco. [Link]

-

Humphreys, G. J., et al. (2020). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Applied and Environmental Microbiology. [Link]

-

E1153 Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate, Hard, Nonporous Non-Food Contact Surfaces. (2025, February 10). ASTM. [Link]

-

Synergistic Bactericidal Effects of a Sublethal Concentration of Didecyldimethylammonium chloride (DDAC) and Low Concentrations of Nonionic Surfactants against Staphylococcus aureus | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells. (2025, August 7). ResearchGate. [Link]

-

Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. (2024, June 11). MDPI. [Link]

-

ASTM E2871-21. Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method. (n.d.). IVAMI. [Link]

-

Soumet, C., et al. (2012). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes. Journal of Hospital Infection, 80(2), 149-155. [Link]

-

Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023, February 14). National Pesticide Information Center - Oregon State University. [Link]

-

Resistance mechanisms. (n.d.). ReAct - Action on Antibiotic Resistance. [Link]

-

Mechanisms for Resistance. (2021, March 5). Biology LibreTexts. [Link]

-

Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. nbinno.com [nbinno.com]

- 3. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 5. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. businessmondays.co.uk [businessmondays.co.uk]

- 9. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hdes.info [hdes.info]

- 15. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. npic.orst.edu [npic.orst.edu]

- 17. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 21. ASTM E2871-21. Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method. - IVAMI [ivami.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Virucidal Efficacy Test (ASTM 1053) – Cremco [cremco.ca]

Dodecyldimethylammonium chloride CAS number 7173-51-5 technical data sheet

An In-Depth Technical Guide to Didecyldimethylammonium Chloride (CAS 7173-51-5)

Introduction

Didecyldimethylammonium chloride (DDAC), a quaternary ammonium compound, is a potent and versatile cationic surfactant widely recognized for its broad-spectrum antimicrobial properties.[1] It is a key active ingredient in numerous disinfectants, sanitizers, and biocides utilized across healthcare, industrial, and institutional settings.[2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of DDAC's technical specifications is crucial for its effective and safe application. This guide provides a comprehensive overview of DDAC, from its fundamental chemical and physical properties to its mechanism of action, applications, and toxicological profile, supplemented with practical experimental protocols.

Chemical and Physical Properties

DDAC's efficacy and application are fundamentally governed by its physicochemical characteristics. As a cationic surfactant, its positively charged nitrogen atom facilitates strong interaction with negatively charged surfaces, a key aspect of its antimicrobial activity.[1][4]

| Property | Value | References |

| CAS Number | 7173-51-5 | [5] |

| Molecular Formula | C22H48ClN | [5][6] |

| Molar Mass | 362.08 g/mol | [5][6] |

| Appearance | Colorless solid to a light yellow transparent liquid | [2][6][7] |

| Melting Point | 88 - 100 °C | [5][6] |

| Boiling Point | Decomposes at >180°C | [5] |

| Density | ~0.87 g/cm³ (at 20 °C) | [5][6] |

| Solubility | Highly soluble in water; soluble in alcohols and ketones | [7][8] |

| pH (1% Solution) | 6.0 - 8.0 | [9] |

Mechanism of Antimicrobial Action

The primary mode of action for DDAC involves the disruption of microbial cell membranes.[4][6] Its cationic nature drives an electrostatic attraction to the negatively charged components of bacterial and fungal cell walls and membranes.[4][10]

The process unfolds in several stages:

-

Adsorption and Binding: The positively charged DDAC molecules adsorb onto the negatively charged microbial cell surface.

-

Membrane Disruption: The long didecyl chains penetrate the lipid bilayer of the cell membrane.[4][10]

-

Increased Permeability: This penetration disrupts the membrane's integrity, leading to increased permeability.[4][11][12]

-

Leakage of Intracellular Components: Essential intracellular components, such as potassium ions, nucleotides, and proteins, leak out of the cell.[4][12]

-

Cell Death: The loss of cellular contents and the disruption of metabolic processes ultimately lead to cell death.[10][11]

This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, algae, and enveloped viruses.[10]

Caption: Mechanism of DDAC's antimicrobial action.

Applications in Research and Industry

DDAC's robust antimicrobial efficacy makes it a valuable tool in numerous applications:

-

Surface Disinfection: It is a primary component in hospital-grade disinfectants for surfaces, floors, walls, and medical equipment.[1] Its effectiveness in the presence of organic soil, such as blood and protein, is a significant advantage in healthcare settings.[13]

-

Water Treatment: DDAC is used to control the growth of algae and bacteria in industrial water systems, cooling towers, and swimming pools.[3][5]

-

Food and Beverage Industry: It serves as a sanitizer for equipment and surfaces in food processing plants to prevent microbial contamination.[1][3]

-

Pharmaceutical and Drug Development: In pharmaceutical manufacturing, it is used for sanitizing cleanrooms and equipment. While not a primary therapeutic agent itself, its properties as a cationic lipid are of interest in the research of drug delivery systems, particularly for nucleic acid delivery, though this is an area of ongoing investigation.

-

Preservative: DDAC acts as a preservative in various formulations, including wood preservation and in some consumer products, to prevent microbial degradation.[1]

Toxicological Profile and Safety Precautions

While effective as a biocide, DDAC also presents potential health risks that necessitate careful handling.

Toxicological Summary:

| Endpoint | Result | References |

| Acute Oral Toxicity (Rat LD50) | 238 mg/kg | [14][15] |

| Acute Dermal Toxicity (Rabbit LD50) | 3342 mg/kg | [15] |

| Acute Inhalation Toxicity (Rat LC50) | 0.07 mg/L | [14] |

| Skin Irritation/Corrosion | Causes severe skin burns and irritation | [7][14][16] |

| Eye Irritation/Damage | Causes serious eye damage | [7][14][15] |

| Dermal Sensitization | Not a dermal sensitizer |

Safety and Handling:

Due to its corrosive and toxic nature, strict safety protocols must be followed when handling DDAC:[17][18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[18][19] In case of insufficient ventilation, use suitable respiratory equipment.[19]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or aerosols.[17][18]

-

Handling Procedures: Avoid all personal contact.[17] Do not eat, drink, or smoke when using this product.[18] Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[18]

Environmental Fate and Ecotoxicity

The environmental impact of DDAC is a critical consideration for its application.

-

Persistence and Biodegradability: DDAC is hydrolytically stable and resistant to photodegradation.[20][21] Its biodegradability can be variable, influenced by environmental conditions and microbial populations.[20] Some studies indicate it can be persistent in soil and aquatic environments.[20][21]

-

Soil Mobility: DDAC has a strong tendency to bind to soil and sediment, making it relatively immobile.[20][21] This reduces the likelihood of groundwater contamination.[21]

-

Ecotoxicity: DDAC is very toxic to aquatic life.[8] It is highly toxic to aquatic invertebrates and can be moderately to highly toxic to fish, depending on the species and formulation.[8][21]

Ecotoxicity Data Summary:

| Organism | Endpoint | Value | References |

| Fish (e.g., Bluegill) | LC50 (96h) | Moderately Toxic | [21] |

| Aquatic Invertebrates (e.g., Mysid Shrimp) | LC50 (48h) | Extremely Toxic | [21] |

| Algae | EC50 | Highly Phytotoxic | [21] |

Analytical Methodologies

Accurate quantification of DDAC is essential for quality control, residue analysis, and research. Several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): This is a common and robust method, often coupled with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), for high selectivity and sensitivity.[22][23]

-

Titrimetric Methods: Potentiometric and colorimetric titrations are cost-effective for determining higher concentrations of DDAC, typically in formulated products.[22]

-

Spectrophotometric Methods: UV-Visible spectrophotometry, based on ion-pair formation with a colored reagent, offers a simpler and more rapid analysis.[22][24]

Caption: General workflow for the analytical determination of DDAC.

Experimental Protocols

Protocol 1: Surface Disinfection Efficacy Testing (Suspension Test)

This protocol provides a fundamental method to assess the bactericidal activity of a DDAC solution.

Objective: To determine the effectiveness of a DDAC solution in reducing a known population of bacteria in suspension.

Materials:

-

DDAC solution of desired concentration.

-

Sterile hard water or buffer solution.

-

Bacterial culture (e.g., Staphylococcus aureus ATCC 6538 or Escherichia coli ATCC 10536).

-

Nutrient broth and agar.

-

Neutralizing solution (e.g., Lecithin, Polysorbate 80).

-

Sterile test tubes, pipettes, and incubator.

Methodology:

-

Culture Preparation: Grow a 24-hour culture of the test organism in nutrient broth at 37°C.

-

Test Suspension: Prepare a standardized suspension of the bacteria in sterile hard water to achieve a final concentration of approximately 1.5-5.0 x 10^8 CFU/mL.

-

Test Procedure: a. Pipette 9.0 mL of the DDAC test solution into a sterile test tube. b. At time zero, add 1.0 mL of the bacterial suspension to the DDAC solution. Mix thoroughly. c. Allow a contact time of 5 minutes (or other desired time) at room temperature.

-

Neutralization: a. After the contact time, transfer 1.0 mL of the DDAC-bacteria mixture to a tube containing 9.0 mL of neutralizing solution to stop the antimicrobial action. Mix well.

-

Enumeration: a. Perform serial dilutions of the neutralized solution. b. Plate the dilutions onto nutrient agar plates. c. Incubate the plates at 37°C for 24-48 hours.

-

Control: Run a parallel control experiment using sterile hard water instead of the DDAC solution.

-

Calculation: Count the colonies on the plates and calculate the log reduction in bacterial count compared to the control. A log reduction of ≥ 5 is typically considered effective for disinfection.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of DDAC that prevents visible growth of a microorganism.

Objective: To find the MIC of DDAC against a specific bacterial strain using the broth microdilution method.

Materials:

-

DDAC stock solution.

-

Sterile 96-well microtiter plates.

-

Bacterial culture (e.g., E. coli).

-

Mueller-Hinton Broth (MHB).

-

Spectrophotometer or microplate reader.

Methodology:

-

Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: a. Add 50 µL of MHB to all wells of a 96-well plate. b. Add 50 µL of the DDAC stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well with MHB and inoculum, but no DDAC.

-

Negative Control: A well with MHB only (no inoculum or DDAC).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of DDAC at which there is no visible growth (no turbidity) compared to the positive control.[12]

Conclusion

Didecyldimethylammonium chloride is a highly effective and widely used antimicrobial agent with a well-understood mechanism of action. Its broad-spectrum efficacy makes it indispensable in numerous disinfection and biocidal applications. However, its toxicological and ecotoxicological profiles demand stringent safety precautions and responsible environmental stewardship. For professionals in research and development, a comprehensive grasp of DDAC's technical data is paramount for harnessing its benefits while mitigating its risks.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Didecyldimethylammonium Chloride (DDAC).

- Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC).

- Wikipedia. (n.d.). Didecyldimethylammonium chloride.

- ChemicalBook. (2024, February 19). Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns.

- Chemtex Speciality Limited. (n.d.). Didecyldimethylammonium Chloride(DDAC).

- AERU. (n.d.). Didecyldimethylammonium chloride (Ref: P0151).

- Pamu Kimya. (n.d.). Didecyldimethylammonium Chloride.

- lithopone b311. (n.d.). Understanding Didecyl Dimethyl Ammonium Chloride: A Critical Biocide.

- Kerui Chemicals. (n.d.). Explaination on didecyl dimethyl ammonium chloride (DDAC/D1021).

- N/A. (n.d.). The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes.

- Regulations.gov. (n.d.). Didecyl Dimethyl Ammonium Chloride (DDAC) Preliminary Risk Assessment (DP Barcode 069149) Office of Pesticide Programs.

- Regulations.gov. (2006, April 13). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED).

- N/A. (2025, October 30). Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection.

- ResearchGate. (2025, August 7). Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.

- PubMed. (n.d.). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells.

- Oxford Analytical Services. (n.d.). Didecyldimethylammonium Chloride (DDAC) Testing.

- PubMed Central. (2017, January 15). Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure.

-

. (n.d.). Didecyl Dimethyl Ammonium Chloride Cluster (DDAC). Retrieved from

- Apollo Scientific. (2023, September 14). Didecyldimethylammonium Chloride.

- AK Scientific, Inc. (n.d.). Didecyl dimethyl ammonium chloride.

- Gov.bc.ca. (n.d.). A Review of the Environmental Impact and Toxic Effects of DDAC.

- ChemDmart. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.

- Kärcher. (n.d.). Safety data sheet.

- Oxford Academic. (n.d.). Determination of Didecyldimethylammonium Chloride on Wood Surfaces by HPLC with Evaporative Light Scattering Detection | Journal of Chromatographic Science.

- Patsnap. (n.d.). Analytical measurement method for didecyl dimethyl ammonium chloride in seawater - Eureka.

- EasyChem. (n.d.). Didecyl Dimethyl Ammonium Chloride (DDAC).

- CPAChem. (2023, February 22). Safety data sheet.

Sources

- 1. Didecyldimethylammonium Chloride(DDAC) - Chemtex Speciality Limited [chemtexltd.com]

- 2. keruichemical.com [keruichemical.com]

- 3. Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection - Chemical Supplier Unilong [unilongindustry.com]

- 4. nbinno.com [nbinno.com]

- 5. pamukimya.com [pamukimya.com]

- 6. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]

- 8. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

- 9. cneasychem.com [cneasychem.com]

- 10. Understanding Didecyl Dimethyl Ammonium Chloride: A Critical Biocide-lithopone b311 [hbjrain.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 14. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s1.kaercher-media.com [s1.kaercher-media.com]

- 16. cpachem.com [cpachem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. aksci.com [aksci.com]

- 19. chemdmart.com [chemdmart.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. a100.gov.bc.ca [a100.gov.bc.ca]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Analytical measurement method for didecyl dimethyl ammonium chloride in seawater - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Didecyldimethylammonium Chloride (DDAC): Molecular Structure, Properties, and Applications

Introduction: Didecyldimethylammonium chloride (DDAC), a potent quaternary ammonium compound (QAC), stands as a cornerstone in the fields of disinfection, material preservation, and increasingly, in advanced biomedical research. As a cationic surfactant, its utility is derived from a unique amphiphilic molecular architecture, enabling a powerful and broad-spectrum biocidal activity.[1] This guide provides a comprehensive technical overview of DDAC, moving from its fundamental molecular and chemical properties to its mechanisms of action and diverse applications. We will explore the causality behind its efficacy, detail robust analytical methodologies for its characterization, and provide insights into its safety profile, offering a holistic resource for researchers, chemists, and drug development professionals. While the principles discussed are broadly applicable to the family of QACs, this guide will focus on the well-characterized and widely utilized DDAC (CAS No. 7173-51-5) as a representative molecule.[2][3]

Part 1: Molecular and Physicochemical Profile

The efficacy of DDAC is intrinsically linked to its molecular structure. It consists of a central, positively charged quaternary nitrogen atom covalently bonded to two methyl groups and two long, hydrophobic decyl (C10) alkyl chains.[1][2] This cationic "head" is balanced by a chloride anion. This amphiphilic nature—possessing both a hydrophilic (charged nitrogen) and a lipophilic (alkyl chains) region—governs its behavior in aqueous and non-aqueous environments.

Molecular Structure Visualization

The fundamental structure of DDAC is key to its function.

Caption: Molecular structure of Didecyldimethylammonium chloride (DDAC).

Synthesis Pathway

DDAC is commercially produced through the quaternization of a tertiary amine.[4] This nucleophilic substitution reaction involves the alkylation of didecylmethylamine with a methylating agent, typically methyl chloride, in an alcoholic solvent.

Generalized Synthesis Protocol:

-